molecular formula C11H8BrF2NO2 B1414312 Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate CAS No. 1807073-93-3

Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate

Cat. No. B1414312
CAS RN: 1807073-93-3
M. Wt: 304.09 g/mol
InChI Key: VPARANXYIBCIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate is a chemical compound with a molecular weight of 347.24 g/mol and a melting point of 60-62 °C. It is a colorless to yellowish liquid that is soluble in water and ethanol. Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has a wide range of applications in the fields of science and technology, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 1-bromo-4-cyano-6-(difluoromethyl)phenylacetate, 1-bromo-2-cyano-6-(difluoromethyl)phenylacetate, and 1-bromo-3-cyano-6-(difluoromethyl)phenylacetate. It has also been used as an intermediate in the synthesis of numerous drugs, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib. Additionally, it has been used in the synthesis of various polymers, such as poly(methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate) and poly(methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate-co-methyl 2-bromo-2-cyano-6-(difluoromethyl)phenylacetate).

Mechanism of Action

Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate is a brominating agent that can react with electron-rich compounds to form brominated products. It is believed that the bromination reaction proceeds through a radical mechanism, in which the bromine atom is transferred from the methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate to the electron-rich compound. The brominated product is then isolated by distillation.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in fatty acid metabolism, such as fatty acid synthase, acetyl-CoA carboxylase, and 3-hydroxy-3-methylglutaryl-CoA reductase. Additionally, in vivo studies have shown that it can reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. Additionally, it is soluble in water and ethanol, making it suitable for a variety of reactions. The main limitation of this compound is its toxicity; it is classified as a hazardous material and should be handled with caution in the laboratory.

Future Directions

Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has potential for further research in the fields of drug discovery and development, biochemistry, and polymer synthesis. For example, it could

properties

IUPAC Name

methyl 2-[2-bromo-4-cyano-6-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-7-8(11(13)14)2-6(5-15)3-9(7)12/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPARANXYIBCIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 4
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 5
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.